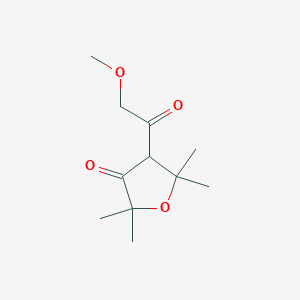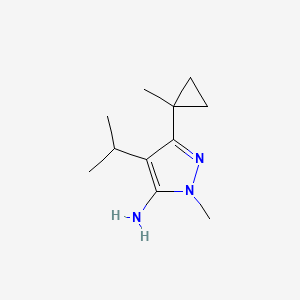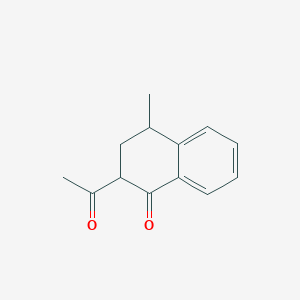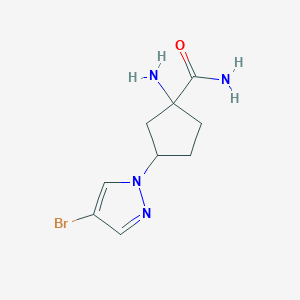
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one is an organic compound with a unique structure that includes a methoxyacetyl group and a tetramethyloxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of methoxyacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Methoxyacetyl chloride: A related compound used in similar synthetic applications.
Tetramethyloxolanone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific combination of a methoxyacetyl group and a tetramethyloxolanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-(2-methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C11H18O4/c1-10(2)8(7(12)6-14-5)9(13)11(3,4)15-10/h8H,6H2,1-5H3 |
InChIキー |
JPYAWQHWUCTBOJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(=O)C(O1)(C)C)C(=O)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)

![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)



![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)



![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
